3-Chloro-N-cyclohexyl-5-fluorobenzamide
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Overview
Description
3-Chloro-N-cyclohexyl-5-fluorobenzamide is an organic compound with the molecular formula C13H15ClFNO It is a derivative of benzamide, characterized by the presence of a chloro group at the 3-position, a cyclohexyl group at the nitrogen atom, and a fluorine atom at the 5-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclohexyl-5-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 3-chlorobenzamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group is replaced by a fluorine atom through a diazotization reaction followed by fluorination using reagents like tetrafluoroboric acid.
Cyclohexylation: Finally, the amide nitrogen is alkylated with cyclohexyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclohexyl-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-Chloro-N-cyclohexyl-5-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclohexyl-5-fluorobenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyclohexyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-cyclohexylbenzamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Chloro-5-fluorobenzamide: Lacks the cyclohexyl group, affecting its lipophilicity and potential biological activity.
N-Cyclohexyl-5-fluorobenzamide: Lacks the chloro group, which may alter its reactivity and binding affinity.
Uniqueness
3-Chloro-N-cyclohexyl-5-fluorobenzamide is unique due to the combination of chloro, fluoro, and cyclohexyl substituents, which confer specific chemical reactivity and potential biological activities. This combination of functional groups can enhance the compound’s versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-5-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYYZEBRHXCRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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